4-(1-benzofuran-2-carbonyl)-5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
4-(1-benzofuran-2-carbonyl)-5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a benzofuran moiety, a dimethoxyphenyl group, and a pyrrolidinone ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-benzofuran-2-carbonyl)-5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran and dimethoxyphenyl intermediates, followed by their coupling under specific conditions to form the final product. Common reagents might include organometallic catalysts, protecting groups, and various solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of such compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions might target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzofuran-2-carboxylic acid derivatives, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules. Its unique structure could make it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.
Medicine
In medicine, such compounds could be investigated for their therapeutic potential in treating various diseases, including cancer, neurological disorders, and infections.
Industry
Industrially, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(1-benzofuran-2-carbonyl)-5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-benzofuran-2-carbonyl)-5-phenyl-1-[3-(dimethylamino)propyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one
- 4-(1-benzofuran-2-carbonyl)-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
The uniqueness of 4-(1-benzofuran-2-carbonyl)-5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups and structural motifs, which might confer distinct biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C26H28N2O6 |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-2-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C26H28N2O6/c1-27(2)12-7-13-28-23(17-10-11-19(32-3)20(15-17)33-4)22(25(30)26(28)31)24(29)21-14-16-8-5-6-9-18(16)34-21/h5-6,8-11,14-15,23,30H,7,12-13H2,1-4H3 |
InChI Key |
CMTZIISJNXGVPB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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